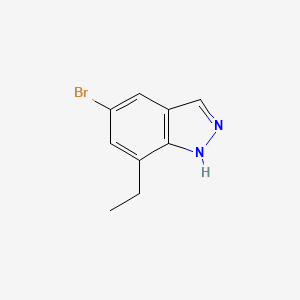

5-Bromo-7-ethyl-1H-indazole

Descripción general

Descripción

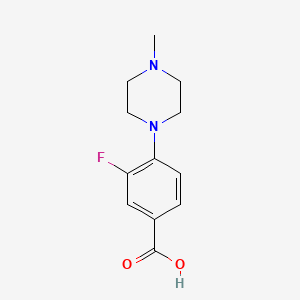

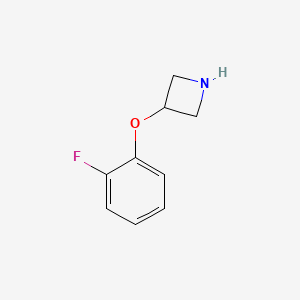

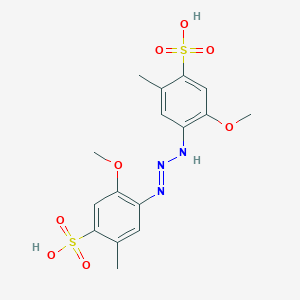

The compound "5-Bromo-7-ethyl-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole and its derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 5-position and an ethyl group at the 7-position on the indazole core structure may influence the chemical and physical properties of the compound, as well as its reactivity and potential applications.

Synthesis Analysis

The synthesis of indazole derivatives typically involves strategies such as 1,3-dipolar cycloadditions, as seen in the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone . Additionally, the bromination of indazole to introduce a bromine atom at specific positions can be achieved through aqueous bromination, with the 5-position being highly reactive . Although the specific synthesis of "5-Bromo-7-ethyl-1H-indazole" is not detailed in the provided papers, the methodologies described can be adapted to synthesize the compound by introducing the appropriate substituents at the desired positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using techniques such as single-crystal X-ray diffraction, as demonstrated in the studies of various indazole compounds . These analyses reveal the crystallographic parameters, bond lengths, angles, and the presence of intramolecular and intermolecular hydrogen bonds, which can affect the stability and packing of the molecules in the crystal lattice. The presence of substituents such as bromine and ethyl groups can further influence the molecular conformation and crystal packing of "5-Bromo-7-ethyl-1H-indazole."

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, including electrophilic aromatic substitution, where the bromine atom can act as a directing group to facilitate further functionalization of the molecule . The reactivity of the 5-position in indazole towards bromination suggests that it is a reactive site for further chemical transformations . The ethyl group at the 7-position may also influence the reactivity of the compound by introducing steric effects or by altering the electron density of the indazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the indazole core. The introduction of a bromine atom and an ethyl group is likely to affect these properties in "5-Bromo-7-ethyl-1H-indazole." Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure, molecular electrostatic potential, and nonlinear optical (NLO) properties of these compounds . Such computational analyses can predict properties like dipole moment, polarizability, and hyperpolarizability, which are relevant for applications in materials science.

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Summary of Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

- Methods of Application : The synthesis of 1H- and 2H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : The synthesis of these compounds has been optimized over the years, leading to a variety of 1H- and 2H-indazoles in good to excellent yields .

-

Pharmaceuticals

- Summary of Application : Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs . They display a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

- Methods of Application : The synthesis of indazole derivatives involves various methods, including the use of nitrogen-containing heterocycles .

- Results or Outcomes : Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

-

Antimicrobial Research

- Summary of Application : Some indazole derivatives have shown moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

- Methods of Application : The synthesis of these antimicrobial indazoles involves the use of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles .

- Results or Outcomes : 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .

-

Selective Inhibitors for Respiratory Diseases

- Summary of Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

- Methods of Application : The synthesis of these inhibitors involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : The synthesis of these inhibitors has been optimized over the years, leading to a variety of 1H- and 2H-indazoles in good to excellent yields .

-

Anticancer Drugs

- Summary of Application : Indazole nucleus is present in many anticancer drugs. For example, niraparib has been widely used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

- Methods of Application : The synthesis of these anticancer drugs involves various methods, including the use of nitrogen-containing heterocycles .

- Results or Outcomes : The synthesis of these drugs has been optimized over the years, leading to a variety of indazole-containing compounds in good to excellent yields .

-

Tyrosine Kinase Inhibitor

- Summary of Application : Pazopanib, an indazole-containing compound, is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

- Methods of Application : The synthesis of these inhibitors involves various methods, including the use of nitrogen-containing heterocycles .

- Results or Outcomes : The synthesis of these inhibitors has been optimized over the years, leading to a variety of indazole-containing compounds in good to excellent yields .

-

Pesticides

- Summary of Application : Indazole derivatives are used in the development of pesticides .

- Methods of Application : The synthesis of these pesticides involves various methods, including the use of nitrogen-containing heterocycles .

- Results or Outcomes : The synthesis of these pesticides has been optimized over the years, leading to a variety of indazole-containing compounds in good to excellent yields .

-

Anti-HIV Drugs

- Summary of Application : Indazole derivatives have shown anti-HIV activities .

- Methods of Application : The synthesis of these anti-HIV drugs involves various methods, including the use of nitrogen-containing heterocycles .

- Results or Outcomes : The synthesis of these drugs has been optimized over the years, leading to a variety of indazole-containing compounds in good to excellent yields .

-

Antifungal Agents

- Summary of Application : Indazole derivatives have shown antifungal activities .

- Methods of Application : The synthesis of these antifungal agents involves various methods, including the use of nitrogen-containing heterocycles .

- Results or Outcomes : The synthesis of these agents has been optimized over the years, leading to a variety of indazole-containing compounds in good to excellent yields .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-7-ethyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-6-3-8(10)4-7-5-11-12-9(6)7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSIDFXINVIZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610772 | |

| Record name | 5-Bromo-7-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-ethyl-1H-indazole | |

CAS RN |

635712-49-1 | |

| Record name | 5-Bromo-7-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-ethyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid](/img/structure/B1343127.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)